4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of boronic acids or boronic esters with appropriate organic substrates. One common method is the reaction of pinacolborane with aryl halides in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typical conditions for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, boronic anhydrides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In cross-coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through the transfer of the boron moiety to the organic substrate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the substituted phenyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the substituted phenyl group, making it less versatile in certain reactions.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorine atom, which can influence its reactivity and applications.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C16H25BO2 |
---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-4-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-11(2)14-9-8-13(10-12(14)3)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 |
InChI Key |
MSJXDMCPAULZLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.